Cas no 51564-29-5 (2-Chloro-6-methoxy-4-methylnicotinonitrile)

2-Chloro-6-methoxy-4-methylnicotinonitrile is a substituted pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structural features, including the chloro, methoxy, and nitrile functional groups, make it a versatile intermediate for constructing complex heterocyclic compounds. The electron-withdrawing nitrile group enhances reactivity in nucleophilic substitution reactions, while the methoxy substituent contributes to stability and solubility. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs) and crop protection agents due to its ability to serve as a key scaffold for further functionalization. High purity and consistent quality ensure reliable performance in research and industrial applications.
2-Chloro-6-methoxy-4-methylnicotinonitrile structure
51564-29-5 structure
Product Name:2-Chloro-6-methoxy-4-methylnicotinonitrile
CAS No:51564-29-5
MF:C8H7ClN2O
MW:182.60698056221
CID:935551
PubChem ID:10749961
Update Time:2025-11-06

2-Chloro-6-methoxy-4-methylnicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-methoxy-4-methylnicotinonitrile
    • 2-chloro-6-methoxy-4-methylpyridine-3-carbonitrile
    • 2-Chloro-3-cyano-6-methoxy-4-methylpyridine
    • 51564-29-5
    • DTXSID10444310
    • DB-082188
    • AKOS006307331
    • 2-CHLORO-3-CYANO-6-METHOXY-4-METHYLLPYRIDINE
    • SCHEMBL4071901
    • 2-chloro-6-methoxy-4-methyl-nicotinonitrile
    • RPWSVEJTDRHJLW-UHFFFAOYSA-N
    • Inchi: 1S/C8H7ClN2O/c1-5-3-7(12-2)11-8(9)6(5)4-10/h3H,1-2H3
    • InChI Key: RPWSVEJTDRHJLW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C(C)=CC(=N1)OC

Computed Properties

  • Exact Mass: 182.02500
  • Monoisotopic Mass: 182.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 45.9Ų

Experimental Properties

  • PSA: 45.91000
  • LogP: 1.92368

2-Chloro-6-methoxy-4-methylnicotinonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-6-methoxy-4-methylnicotinonitrile Pricemore >>

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2-Chloro-6-methoxy-4-methylnicotinonitrile Related Literature

Additional information on 2-Chloro-6-methoxy-4-methylnicotinonitrile

Recent Advances in the Study of 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS: 51564-29-5) and Its Applications in Chemical Biology and Pharmaceutical Research

2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS: 51564-29-5) is a nicotinonitrile derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antimicrobial agents. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the context of targeting protein kinases and other enzymes involved in disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-Chloro-6-methoxy-4-methylnicotinonitrile as a precursor in the synthesis of selective kinase inhibitors. The researchers demonstrated that modifications to the nicotinonitrile scaffold could yield compounds with high affinity for specific kinase targets, such as EGFR and CDK4/6. These findings highlight the versatility of this compound in drug design and its potential to contribute to the development of targeted cancer therapies.

In addition to its applications in kinase inhibitor development, recent research has also explored the antimicrobial properties of derivatives of 2-Chloro-6-methoxy-4-methylnicotinonitrile. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain derivatives exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for novel antibiotics.

Another area of interest is the use of 2-Chloro-6-methoxy-4-methylnicotinonitrile in the synthesis of agrochemicals. A 2023 patent application disclosed its utility as an intermediate in the production of herbicides and fungicides. The patent highlights the compound's stability and reactivity, which make it suitable for large-scale synthesis and industrial applications.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 2-Chloro-6-methoxy-4-methylnicotinonitrile. Recent studies have focused on improving solubility and bioavailability through structural modifications, such as the introduction of polar functional groups. These efforts are critical for advancing the compound's therapeutic potential and ensuring its suitability for clinical development.

In conclusion, 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS: 51564-29-5) continues to be a valuable building block in chemical biology and pharmaceutical research. Its applications span from drug discovery to agrochemical development, underscoring its versatility and importance in the field. Future research will likely focus on further elucidating its mechanism of action and expanding its utility in addressing unmet medical needs.

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